

An In-depth Technical Guide on 3,5-Diiodo-2methoxy-benzonitrile

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Compound of Interest

Compound Name: 3,5-Diiodo-2-methoxy-benzonitrile

Cat. No.: B8027375

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CAS Number: 898731-72-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diiodo-2-methoxy-benzonitrile is a halogenated aromatic nitrile, a class of organic compounds that are of significant interest in medicinal chemistry and materials science. The presence of a nitrile group, a methoxy group, and two iodine atoms on the benzene ring imparts unique electronic and steric properties to the molecule, suggesting potential applications in various fields of chemical and pharmaceutical research. The nitrile group is a versatile functional group that can participate in numerous chemical transformations and can act as a bioisostere for other functional groups in biologically active molecules.[1] This guide provides a comprehensive overview of the known properties, a proposed synthetic pathway, and potential research applications for **3,5-Diiodo-2-methoxy-benzonitrile**.

Chemical and Physical Properties

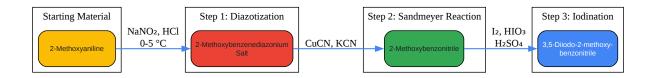
While extensive experimental data for this specific compound is not readily available in the public domain, its fundamental properties can be summarized from supplier information and computational predictions.



Property	Value	Reference
CAS Number	898731-72-1	N/A
Molecular Formula	C8H5I2NO	N/A
Molecular Weight	384.94 g/mol	N/A
Appearance	Solid (predicted)	N/A
Boiling Point	388.6 ± 42.0 °C at 760 mmHg (predicted)	N/A
Density	2.4 ± 0.1 g/cm³ (predicted)	N/A
InChI	InChI=1S/C8H5I2NO/c1-12-8- 5(4-11)2-6(9)3-7(8)10/h2- 3H,1H3	N/A
SMILES	COC1=C(C#N)C=C(I)C=C1I	N/A

Proposed Synthetic Pathway

A plausible synthetic route for **3,5-Diiodo-2-methoxy-benzonitrile**, based on established organic chemistry reactions, is proposed below. This pathway starts from the commercially available 2-methoxyaniline.



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A proposed synthetic workflow for **3,5-Diiodo-2-methoxy-benzonitrile**.

Experimental Protocols (General Considerations)

Step 1: Diazotization of 2-Methoxyaniline

Foundational & Exploratory





- Reaction: Conversion of the primary aromatic amine (2-methoxyaniline) to a diazonium salt.
- Reagents: Sodium nitrite (NaNO₂), Hydrochloric acid (HCl).
- Procedure: A solution of 2-methoxyaniline in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction is typically stirred for a short period at this temperature to ensure complete formation of the diazonium salt. The resulting diazonium salt solution is usually used immediately in the next step without isolation due to its instability.[2]

Step 2: Sandmeyer Reaction for Cyanation

- Reaction: Replacement of the diazonium group with a nitrile group.[2]
- Reagents: Copper(I) cyanide (CuCN), Potassium cyanide (KCN).
- Procedure: A solution of copper(I) cyanide and potassium cyanide in water is prepared and heated. The cold diazonium salt solution from Step 1 is then added slowly to the cyanide solution. The reaction mixture is heated to promote the substitution reaction. After the reaction is complete, the mixture is cooled and the product, 2-methoxybenzonitrile, is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.

Step 3: Electrophilic Iodination

- Reaction: Introduction of two iodine atoms onto the aromatic ring of 2-methoxybenzonitrile.
 The methoxy group is an ortho-, para-director, and the nitrile group is a meta-director. The positions 3 and 5 are activated by the methoxy group and deactivated by the nitrile group, making them susceptible to electrophilic substitution.
- Reagents: Molecular iodine (I₂), an oxidizing agent such as iodic acid (HIO₃) or nitric acid, and a strong acid catalyst like sulfuric acid (H₂SO₄).
- Procedure: 2-Methoxybenzonitrile is dissolved in a suitable solvent, and concentrated sulfuric acid is added. A mixture of iodine and an oxidizing agent is then added portion-wise while monitoring the reaction progress by techniques such as TLC or GC. The reaction may



require heating to proceed at a reasonable rate. After completion, the reaction mixture is poured onto ice water, and the precipitated solid product, **3,5-Diiodo-2-methoxy-benzonitrile**, is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.

Potential Applications and Research Directions

While no specific biological activities or applications for **3,5-Diiodo-2-methoxy-benzonitrile** have been reported, its structural features suggest several areas for potential investigation:

- Medicinal Chemistry:
 - Enzyme Inhibition: The benzonitrile moiety is present in several marketed drugs and is known to act as a pharmacophore. For instance, para-substituted benzonitriles are effective aromatase inhibitors.[1] The specific substitution pattern of 3,5-Diiodo-2methoxy-benzonitrile could be explored for inhibitory activity against various enzymes.
 - Antiproliferative Agents: Many substituted benzonitriles have demonstrated antiinflammatory and anticancer properties.[3] The presence of iodine atoms can enhance lipophilicity and potentially lead to interactions with specific biological targets.
 - Antimicrobial Agents: Halogenated aromatic compounds are a well-known class of antimicrobial agents. The di-iodo substitution pattern could confer antibacterial or antifungal activity.

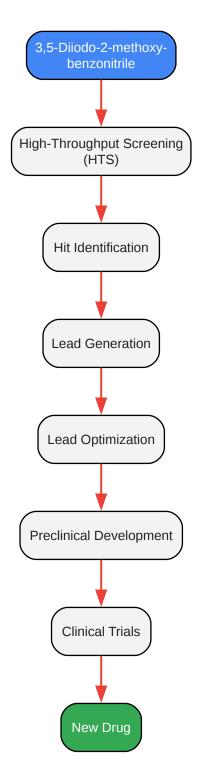
Materials Science:

- Organic Electronics: The electronic properties of the molecule, influenced by the electronwithdrawing nitrile group and the electron-donating methoxy group, along with the heavy iodine atoms, could be of interest in the design of new organic electronic materials.
- Liquid Crystals: Benzonitrile derivatives are common components of liquid crystal mixtures.

Logical Relationships in Drug Discovery



The general workflow for identifying a potential drug candidate starting from a compound like **3,5-Diiodo-2-methoxy-benzonitrile** is outlined below.



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A simplified workflow for drug discovery and development.



Conclusion

3,5-Diiodo-2-methoxy-benzonitrile is a chemical entity with potential for further exploration in both medicinal chemistry and materials science. Although specific experimental data is currently lacking in publicly accessible literature, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and highlights promising avenues for future research. The unique combination of functional groups on this molecule warrants investigation into its biological activities and physical properties, which could lead to the discovery of novel therapeutic agents or advanced materials. Researchers are encouraged to synthesize and evaluate this compound to unlock its full potential.

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